molecular formula C9H19ClN2O B2551649 4-amino-N,N-dimethylcyclohexanecarboxamide hydrochloride CAS No. 1955518-06-5

4-amino-N,N-dimethylcyclohexanecarboxamide hydrochloride

Cat. No. B2551649
M. Wt: 206.71
InChI Key: MZKMEKRGUDSEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399462B2

Procedure details

HCl (concentrated, 7 mL) was added to a solution of (4-dimethylcarbamoyl-cyclohexyl)-carbamic acid tert-butyl ester (1.5 g) in 1,4-dioxane (20 mL), and the resulting mixture was stirred at RT for 5 h. Toluene was added and the reaction mixture was evaporated under reduced pressure. The oily residue was triturated with EtOAc to give 4-amino-cyclohexanecarboxylic acid dimethylamide hydrochloride salt (0.9 g).
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
(4-dimethylcarbamoyl-cyclohexyl)-carbamic acid tert-butyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C(OC(=O)[NH:8][CH:9]1[CH2:14][CH2:13][CH:12]([C:15](=[O:19])[N:16]([CH3:18])[CH3:17])[CH2:11][CH2:10]1)(C)(C)C.C1(C)C=CC=CC=1>O1CCOCC1>[ClH:1].[CH3:17][N:16]([CH3:18])[C:15]([CH:12]1[CH2:13][CH2:14][CH:9]([NH2:8])[CH2:10][CH2:11]1)=[O:19] |f:4.5|

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Name
(4-dimethylcarbamoyl-cyclohexyl)-carbamic acid tert-butyl ester
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCC(CC1)C(N(C)C)=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oily residue was triturated with EtOAc

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.CN(C(=O)C1CCC(CC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.